molecular formula C20H21N5O2 B7054332 N-[1-(3-ethoxypropyl)benzimidazol-2-yl]-1H-indazole-7-carboxamide

N-[1-(3-ethoxypropyl)benzimidazol-2-yl]-1H-indazole-7-carboxamide

Cat. No.: B7054332
M. Wt: 363.4 g/mol
InChI Key: HWCUEJAUKSQYLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3-ethoxypropyl)benzimidazol-2-yl]-1H-indazole-7-carboxamide is a complex organic compound that features a benzimidazole and indazole moiety These structures are known for their significant biological activities and are often found in pharmaceutical compounds

Properties

IUPAC Name

N-[1-(3-ethoxypropyl)benzimidazol-2-yl]-1H-indazole-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c1-2-27-12-6-11-25-17-10-4-3-9-16(17)22-20(25)23-19(26)15-8-5-7-14-13-21-24-18(14)15/h3-5,7-10,13H,2,6,11-12H2,1H3,(H,21,24)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCUEJAUKSQYLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1C2=CC=CC=C2N=C1NC(=O)C3=CC=CC4=C3NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-ethoxypropyl)benzimidazol-2-yl]-1H-indazole-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Alkylation: The benzimidazole is then alkylated with 3-ethoxypropyl bromide in the presence of a base such as potassium carbonate to introduce the ethoxypropyl group.

    Indazole Formation: The indazole ring is formed through cyclization reactions involving hydrazine derivatives and ortho-substituted nitrobenzenes.

    Coupling Reaction: Finally, the benzimidazole and indazole moieties are coupled together using appropriate coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, and the employment of automated systems for precise addition of reagents and monitoring of reaction progress.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and indazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, targeting the nitro groups or other reducible functionalities.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxypropyl group, where nucleophiles like amines or thiols can replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole and indazole rings.

    Reduction: Reduced forms of the nitro groups or other reducible functionalities.

    Substitution: Substituted derivatives where the ethoxy group is replaced by other nucleophiles.

Scientific Research Applications

N-[1-(3-ethoxypropyl)benzimidazol-2-yl]-1H-indazole-7-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[1-(3-ethoxypropyl)benzimidazol-2-yl]-1H-indazole-7-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole and indazole rings are known to bind to active sites of enzymes, inhibiting their activity. This compound may also interact with DNA or RNA, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(3-ethoxypropyl)benzimidazol-2-yl]-1H-indazole-7-carboxamide: can be compared with other benzimidazole and indazole derivatives such as:

Uniqueness

The unique combination of the benzimidazole and indazole moieties, along with the ethoxypropyl group, gives this compound distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.